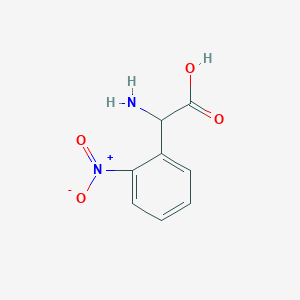

2-Amino-2-(2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality 2-Amino-2-(2-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXNGWSHWJBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622712 | |

| Record name | Amino(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50381-53-8 | |

| Record name | Amino(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-Amino-2-(2-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of α-amino acids.

Core Synthesis Pathway: Strecker Synthesis

The most direct and widely applicable method for the synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid is the Strecker synthesis. This two-step, one-pot reaction begins with the reaction of 2-nitrobenzaldehyde with an ammonia source and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the Strecker synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid. Please note that actual yields may vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Intermediate/Product | Typical Yield (%) |

| 1 | 2-Nitrobenzaldehyde | NH₄Cl, NaCN | Methanol/Water | 0 - 25 | 12 - 24 | 2-Amino-2-(2-nitrophenyl)acetonitrile | 70 - 85 |

| 2 | 2-Amino-2-(2-nitrophenyl)acetonitrile | conc. HCl | Water | 100 (Reflux) | 4 - 8 | 2-Amino-2-(2-nitrophenyl)acetic acid | 80 - 95 |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid via the Strecker synthesis.

Materials:

-

2-Nitrobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (15.1 g, 0.1 mol) in 100 mL of methanol.

-

To this solution, add a solution of ammonium chloride (5.9 g, 0.11 mol) in 20 mL of water.

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium cyanide (5.4 g, 0.11 mol) in 20 mL of water to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-2-(2-nitrophenyl)acetonitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 2-Amino-2-(2-nitrophenyl)acetic acid

-

To the crude 2-amino-2-(2-nitrophenyl)acetonitrile, add 100 mL of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring.

-

Maintain the reflux for 4-8 hours. The progress of the hydrolysis can be monitored by observing the dissolution of the nitrile and the subsequent precipitation of the amino acid hydrochloride salt.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 6-7.

-

The free 2-Amino-2-(2-nitrophenyl)acetic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.

Synthesis Pathway Visualization

The following diagram illustrates the two-step Strecker synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid from 2-nitrobenzaldehyde.

physicochemical properties of 2-Amino-2-(2-nitrophenyl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-nitrophenyl)acetic acid is a synthetically valuable, non-proteinogenic amino acid. As a derivative of phenylglycine, it serves as a crucial building block and intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a carboxylic acid, and a reactive nitrophenyl moiety, makes it a versatile scaffold for the development of more complex molecules.

This compound is frequently utilized as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and compounds with potential anti-inflammatory and analgesic properties.[1] The broader class of nitrophenylglycine derivatives has been investigated for activity at excitatory amino acid receptors, such as the NMDA and AMPA receptors. Antagonists of these receptors are of significant interest for treating a range of neuropathological conditions. Therefore, a thorough understanding of the is essential for its effective application in drug design, process development, and formulation.

This technical guide provides a summary of the known computational and physical data for 2-Amino-2-(2-nitrophenyl)acetic acid and its common hydrochloride salt. Due to the limited availability of direct experimental data in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of its core physicochemical properties.

Physicochemical Properties

The key properties of a molecule dictate its behavior in both chemical and biological systems, influencing factors such as reactivity, solubility, absorption, and distribution.

Compound Identification

The compound is commonly supplied as a hydrochloride salt to improve stability and handling.

| Identifier | 2-Amino-2-(2-nitrophenyl)acetic acid | 2-Amino-2-(2-nitrophenyl)acetic acid HCl |

| CAS Number | 50381-53-8 | 50357-25-0[1] |

| Molecular Formula | C₈H₈N₂O₄ | C₈H₈N₂O₄·HCl[1] |

| Molecular Weight | 196.16 g/mol | 232.66 g/mol [1] |

| Appearance | - | White solid[1] |

| Purity | - | ≥ 95% (by NMR)[1] |

| Storage | - | 0-8°C[1] |

Computed Physicochemical Data

The following properties for the parent compound, 2-Amino-2-(2-nitrophenyl)acetic acid, have been calculated using computational models.

| Property | Value | Source |

| XLogP3 | -1.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 109 Ų | PubChem |

| Complexity | 238 | PubChem |

Reference Data: 2-Nitrophenylacetic acid

Experimental data for the parent compound is not widely available. However, data for its immediate precursor, 2-Nitrophenylacetic acid (CAS: 3740-52-1), is provided below for reference and comparison.

| Property | Value | Source |

| Melting Point | 137-140 °C | Sigma-Aldrich[1] |

| pKa | 3.94 | ChemicalBook[2] |

| Solubility in Water | 1.417 g/L (at 20 °C) | Wikipedia[3] |

| Appearance | Yellow to Pale Brown Crystalline Powder | Wikipedia[3] |

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis and characterization of 2-Amino-2-(2-nitrophenyl)acetic acid.

Synthesis Protocol: Strecker Reaction

The most direct and established method for synthesizing α-amino acids from aldehydes is the Strecker synthesis.[3] This three-component reaction involves the condensation of an aldehyde with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.

Objective: To synthesize 2-Amino-2-(2-nitrophenyl)acetic acid from 2-nitrobenzaldehyde.

Materials:

-

2-Nitrobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

Part 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Dissolve 2-nitrobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

To this stirring solution, add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit available.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile intermediate.

Part 2: Hydrolysis to 2-Amino-2-(2-nitrophenyl)acetic acid

-

To the crude 2-amino-2-(2-nitrophenyl)acetonitrile, add concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux (typically 90-110 °C) for 4-8 hours. The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine will occur.

-

Monitor the completion of hydrolysis by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH solution) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

-

Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified 2-Amino-2-(2-nitrophenyl)acetic acid.

Synthesis and Characterization Workflow Diagrams

Caption: General workflow for the synthesis of the target compound via Strecker reaction.

Caption: A standard workflow for determining the key physicochemical properties of the synthesized compound.

Protocols for Physicochemical Characterization

1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

-

Procedure:

-

Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow versus temperature. The onset temperature of the melting endotherm is typically reported as the melting point.

-

2. Acid Dissociation Constant (pKa) by Potentiometric Titration

-

Principle: The pKa values correspond to the pH at which the acidic (carboxylic) and basic (amino) groups are 50% titrated. These are determined by monitoring the pH of a solution of the amino acid as a titrant is added.

-

Procedure:

-

Prepare a solution of the sample of known concentration (e.g., 0.05 M) in deionized water.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, 10).

-

Begin by titrating with a standardized HCl solution (e.g., 0.1 M) to determine the pKa of the carboxylate group (pKa1).

-

In a separate experiment, titrate the sample solution with a standardized NaOH solution (e.g., 0.1 M) to determine the pKa of the ammonium group (pKa2).

-

Record the pH after each incremental addition of titrant.

-

Plot pH versus the volume of titrant added. The pKa values are the pH at the half-equivalence points.

-

3. Solubility Determination by Shake-Flask Method

-

Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.

-

Procedure:

-

Add an excess amount of the sample to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the suspension to settle. Centrifuge if necessary.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.

-

The solubility is reported in units such as mg/mL or mol/L.

-

4. Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

-

Add a small amount of an internal standard (e.g., TMS).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).

-

Process the data to assign chemical shifts (δ), multiplicities, and integrations to the corresponding nuclei in the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups (e.g., -NH₂, -COOH, -NO₂, aromatic C-H).

-

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into a mass spectrometer, typically using electrospray ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecular ion [M+H]⁺ and/or the deprotonated molecular ion [M-H]⁻ to confirm the molecular weight.

-

Biological Context: Relevance to NMDA Receptor Signaling

While 2-Amino-2-(2-nitrophenyl)acetic acid is an early-stage building block, derivatives of the nitrophenylglycine scaffold have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

NMDA receptor antagonists can block this overactivation. They often act at the glycine co-agonist binding site on the GluN1 subunit of the receptor. The diagram below illustrates a simplified view of the NMDA receptor signaling pathway and the potential point of intervention for antagonists derived from this chemical class.

Caption: NMDA receptor pathway, a target for antagonists derived from the nitrophenylglycine scaffold.

References

An In-depth Technical Guide on the Role of 2-Amino-2-(2-nitrophenyl)acetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(2-nitrophenyl)acetic acid is a versatile synthetic intermediate of significant interest in the field of pharmaceutical and medicinal chemistry. While not typically characterized by its own direct mechanism of action, its true value lies in its utility as a sophisticated building block for the synthesis of a variety of biologically active compounds. This technical guide elucidates the role of 2-Amino-2-(2-nitrophenyl)acetic acid, focusing on its chemical properties, its application in the synthesis of complex molecules, and the potential biological activities of its derivatives. The reactivity of its dual functional groups—the amino acid moiety and the ortho-nitro-substituted phenyl ring—provides a rich chemical scaffold for constructing novel therapeutics, particularly those targeting neurological disorders.[1] This document will detail its synthetic utility, supported by generalized experimental protocols and logical workflow diagrams, to provide a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties

A foundational understanding of 2-Amino-2-(2-nitrophenyl)acetic acid begins with its physical and chemical properties, which are critical for its application in synthetic organic chemistry. These properties dictate its solubility, reactivity, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem |

| Molecular Weight | 196.16 g/mol | PubChem |

| CAS Number | 29593-37-3 | PubChem |

| Appearance | Solid | --- |

| Solubility | Soluble in various organic solvents | [1] |

| pKa (Predicted) | 2.03 (acidic), 5.75 (basic) | ChemAxon |

Core Utility in Synthetic Chemistry

The primary role of 2-Amino-2-(2-nitrophenyl)acetic acid is as a precursor in multi-step organic synthesis.[1] Its chemical architecture is notable for two key features:

-

The α-Amino Acid Moiety: This provides a chiral center and a versatile handle for peptide coupling reactions or for the introduction of other functional groups.

-

The 2-Nitrophenyl Group: The ortho-positioned nitro group is a powerful electron-withdrawing group that can activate the phenyl ring for nucleophilic substitution reactions. More importantly, it is a readily reducible functional group. The reduction of the nitro group to an amine is a pivotal step in the synthesis of various heterocyclic systems.[2]

The strategic placement of the nitro group ortho to the acetic acid side chain allows for intramolecular cyclization reactions following the reduction of the nitro group, leading to the formation of lactams and other heterocyclic structures that are common motifs in biologically active molecules.[2]

Generalized Synthetic Pathway and Experimental Workflow

The transformation of 2-Amino-2-(2-nitrophenyl)acetic acid into more complex, biologically active molecules often follows a general workflow. This involves the chemical modification of the amino acid and/or the reduction of the nitro group, frequently followed by a cyclization step. Below is a diagram illustrating this logical relationship.

This workflow highlights the central role of the nitro group reduction in unmasking a reactive amine that can then be used to construct a variety of heterocyclic scaffolds, which are often the core of pharmacologically active compounds.

Potential Biological Activities of Derivatives

While 2-Amino-2-(2-nitrophenyl)acetic acid itself is not known for a specific biological mechanism of action, its derivatives are precursors to compounds with a wide range of activities. For instance, the related compound (2-nitrophenyl)acetic acid is a precursor to quindoline, whose derivatives have been investigated as enzyme inhibitors and for their anticancer properties.[2] The heterocyclic structures formed from the cyclization of 2-Amino-2-(2-aminophenyl)acetic acid (the reduced form of the title compound) are prevalent in many classes of drugs, including but not limited to:

-

Anticonvulsants

-

Anxiolytics

-

Anticancer agents

-

Enzyme inhibitors

The specific mechanism of action of the final synthesized molecule is highly dependent on the ultimate three-dimensional structure and functional group display of the derivative.

Experimental Protocols

As the primary function of 2-Amino-2-(2-nitrophenyl)acetic acid is synthetic, a relevant experimental protocol is one that details a key transformation. The reduction of the aromatic nitro group is a fundamental step.

Protocol: General Method for the Reduction of an Aromatic Nitro Group

This protocol is adapted from a general method for the reduction of aromatic nitro groups to their corresponding amines using iron in the presence of an acid.

Materials:

-

Aromatic nitro compound (e.g., 2-Amino-2-(2-nitrophenyl)acetic acid)

-

Iron powder

-

Halogen-containing aliphatic carboxylic acid (e.g., trifluoroacetic acid)

-

Water

-

Ice

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

A slurry of the aromatic nitro compound is prepared in a suitable acid, such as trifluoroacetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

The mixture is heated to approximately 70-75°C.

-

Iron powder is added to the heated slurry in portions over a period of 5-10 minutes.

-

The reaction is monitored for a color change (typically from yellow to off-white), which indicates the consumption of the nitro compound.

-

The reaction is allowed to proceed with stirring at 70-75°C for an additional 10-20 minutes after the addition of iron is complete.

-

Upon completion, the hot solution is separated from any unreacted iron, for example, by decanting or filtration.

-

The acidic solution is then slowly added to a beaker of stirred ice-water to precipitate the amine product.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The purity of the resulting amine can be assessed by techniques such as thin-layer chromatography (TLC).

Conclusion

2-Amino-2-(2-nitrophenyl)acetic acid is a compound whose "action" is best understood in the context of synthetic and medicinal chemistry rather than pharmacology. It is a highly valuable and versatile starting material for the construction of complex, biologically active molecules. Its utility stems from the strategic placement of an amino acid moiety and a reducible nitro group on a phenyl ring, which allows for the efficient synthesis of diverse heterocyclic scaffolds. For researchers and professionals in drug development, 2-Amino-2-(2-nitrophenyl)acetic acid represents a key tool for accessing novel chemical matter with the potential for a wide range of therapeutic applications, from neurological disorders to oncology. Further research into the synthetic applications of this compound is likely to yield novel and potent pharmaceutical agents.

References

Spectroscopic Analysis of 2-Amino-2-(2-nitrophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-nitrophenyl)acetic acid is a non-proteinogenic amino acid with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an amino acid moiety directly attached to a nitrophenyl ring, makes it a valuable building block for novel therapeutic agents and other complex organic molecules. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in any research and development setting.

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols for the characterization of 2-Amino-2-(2-nitrophenyl)acetic acid using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Note on Data Availability: Extensive searches for experimental spectroscopic data for the free acid form of 2-Amino-2-(2-nitrophenyl)acetic acid did not yield specific datasets. However, data for its hydrochloride salt is available and presented below. Predicted data for the free acid, based on established spectroscopic principles and comparison with related compounds, is also provided to guide researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental ¹H NMR and ¹³C NMR data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride was found in the search results. A vendor specification mentions "≥ 95% (NMR)", implying that NMR is used for purity assessment, but the spectral data itself is not provided.[1]

1.1.2. Predicted NMR Data for 2-Amino-2-(2-nitrophenyl)acetic acid (Free Acid)

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the free acid. These predictions are based on the analysis of structurally similar compounds and general chemical shift principles. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H |

| ~7.6 - 7.8 | t | 1H | Ar-H |

| ~7.4 - 7.6 | t | 1H | Ar-H |

| ~7.3 - 7.5 | d | 1H | Ar-H |

| ~5.0 - 5.2 | s | 1H | α-CH |

| Broad | s | 3H | -NH₂, -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~148 - 150 | Ar-C (C-NO₂) |

| ~135 - 138 | Ar-C |

| ~128 - 132 | Ar-CH |

| ~124 - 127 | Ar-CH |

| ~122 - 124 | Ar-CH |

| ~118 - 121 | Ar-CH |

| ~55 - 60 | α-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

1.2.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental IR data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride was found in the search results.

1.2.2. Predicted IR Data for 2-Amino-2-(2-nitrophenyl)acetic acid (Free Acid)

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | Medium | N-H bend (Amine) |

| 1530 - 1500 | Strong | N-O asymmetric stretch (Nitro) |

| 1350 - 1320 | Strong | N-O symmetric stretch (Nitro) |

| 1300 - 1200 | Medium | C-O stretch (Carboxylic Acid) |

| 850 - 750 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1.3.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental MS data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride was found in the search results.

1.3.2. Predicted Mass Spectrometry Data for 2-Amino-2-(2-nitrophenyl)acetic acid (Free Acid)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization - EI)

| m/z | Assignment |

| 196 | [M]⁺ (Molecular Ion) |

| 151 | [M - COOH]⁺ |

| 150 | [M - HCOOH]⁺ |

| 106 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 2-Amino-2-(2-nitrophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-2-(2-nitrophenyl)acetic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl to aid solubility).

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for DMSO-d₆) for chemical shift referencing.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Assign the observed signals to the corresponding nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2-Amino-2-(2-nitrophenyl)acetic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters (FTIR):

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is typically presented in terms of transmittance (%).

-

-

Data Processing:

-

Perform a background correction using a spectrum of a blank KBr pellet or an empty sample compartment.

-

Identify the wavenumbers of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Amino-2-(2-nitrophenyl)acetic acid in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode can be used.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: A range encompassing the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: Typically 70 eV.

-

Source Temperature: Optimized to ensure sample volatilization without thermal decomposition.

-

Mass Analyzer: Quadrupole or Magnetic Sector.

-

Scan Range: A range appropriate for the expected fragments (e.g., m/z 20-300).

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of 2-Amino-2-(2-nitrophenyl)acetic acid.

References

The Advent and Evolution of Nitrophenylacetic Acids in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylacetic acids (NPAs), a class of aromatic carboxylic acids, have carved a significant niche in the landscape of chemical and biological research. Characterized by a phenylacetic acid backbone substituted with one or more nitro groups, these compounds exhibit a rich and varied chemistry that has been harnessed for a multitude of applications. From their foundational role as intermediates in organic synthesis to their more recent, sophisticated use as spatiotemporal tools in neuroscience, the journey of nitrophenylacetic acids reflects the broader evolution of modern chemistry and biology.

This technical guide provides a comprehensive overview of the discovery, history, and research applications of nitrophenylacetic acids. It delves into their physicochemical properties, details key experimental protocols for their synthesis and use, and visually maps their involvement in crucial experimental workflows and biological signaling pathways. This document serves as a core resource for researchers leveraging these versatile molecules in their scientific endeavors.

Discovery and Historical Context

The history of nitrophenylacetic acids is intrinsically linked to the development of nitration chemistry in the 19th century. While a definitive "discovery" of each isomer is not pinpointed to a single date, their emergence in the chemical literature follows the exploration of nitrating aromatic compounds. Early research was primarily focused on the synthesis and characterization of these new molecules.

Early Syntheses:

-

2-Nitrophenylacetic Acid (ortho-isomer): The synthesis of the ortho-isomer can be achieved through the nitration of phenylacetic acid, though this method often yields a mixture of isomers.[1] A more specific route involves the hydrolysis of 2-nitrobenzyl cyanide.

-

3-Nitrophenylacetic Acid (meta-isomer): One of the first reported syntheses of the meta-isomer involved the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, followed by hydrolysis, albeit with a modest 38% yield.[2] Another early multi-step process starting from 3-nitrobenzaldehyde was also developed.[2]

-

4-Nitrophenylacetic Acid (para-isomer): The para-isomer can be prepared by the nitration of phenylacetic acid or through the hydrolysis of its corresponding nitrile, p-nitrobenzyl cyanide.[3]

Early applications of nitrophenylacetic acids were largely in the realm of organic synthesis, where they served as versatile building blocks. The nitro group, being a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening up a vast array of synthetic possibilities. The carboxylic acid moiety provides a handle for forming esters, amides, and other derivatives. This dual functionality has made them valuable intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[4][5]

A pivotal moment in the history of nitrophenylacetic acids in research was the discovery of their photolabile properties. The ortho-nitrobenzyl group, in particular, was found to be an effective photoremovable protecting group, or "caging" group. This discovery, emerging from the broader field of photochemistry, opened up new avenues for controlling biological processes with high spatial and temporal precision.

Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physicochemical properties of the nitrophenylacetic acid isomers. These properties are crucial for their application, dictating their solubility, reactivity, and, in the case of photolabile derivatives, their photochemical efficiency.

Quantitative Data Summary

The following tables summarize key quantitative data for the three isomers of nitrophenylacetic acid.

| Property | 2-Nitrophenylacetic Acid | 3-Nitrophenylacetic Acid | 4-Nitrophenylacetic Acid |

| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol | 181.15 g/mol | 181.15 g/mol |

| Melting Point | ~141 °C | 117-120 °C[6] | 150-155 °C[4] |

| pKa (at 25 °C) | 4.00 (predicted) | 3.97[7] | 3.85 (predicted) |

| Appearance | Yellow to Pale Brown Crystalline Powder[8] | Cream Crystalline Powder[9] | Pale yellow solid[10] |

| Solvent | 2-Nitrophenylacetic Acid | 3-Nitrophenylacetic Acid | 4-Nitrophenylacetic Acid |

| Water | 0.1417% (20 °C)[8] | Soluble[11] | Slightly soluble |

| Methanol | High | Slightly Soluble | High |

| Ethanol | High | Slightly Soluble | Soluble |

| Ether | High | Soluble | Soluble |

| N,N-Dimethylformamide (DMF) | Very High | - | Very High |

| Ethyl Acetate | High | - | High |

| Cyclohexane | Very Low | - | Very Low |

| Caged Compound Type | Quantum Yield (Φ) | Wavelength (nm) | Reference |

| 1-(2-nitrophenyl)ethyl phosphate | 0.53 | 342 | [12] |

| MNI-Glu (4-methoxy-7-nitroindolinyl-caged glutamate) | 0.065 | - | [12] |

| CNI-Gly (caged glycine) | 0.10 | - | [12] |

| NP-EGTA (o-nitrophenyl-EGTA) | 0.23 (with Ca²⁺) | 350 | [13] |

| Coumarin-caged tertiary amines (first generation) | < 0.01 | - | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the three nitrophenylacetic acid isomers and a representative protocol for a photolysis ("uncaging") experiment.

Synthesis of 2-Nitrophenylacetic Acid

This protocol is adapted from established methods involving the hydrolysis of 2-nitrobenzyl cyanide.

Materials:

-

2-nitrobenzyl cyanide

-

Concentrated sulfuric acid

-

Water

-

Ice

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, cautiously add 2-nitrobenzyl cyanide to a mixture of concentrated sulfuric acid and water.

-

Attach a reflux condenser and heat the mixture to boiling for 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature and then pour it over crushed ice in a beaker.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from hot water to obtain purified 2-nitrophenylacetic acid.

-

Dry the crystals, determine the yield, and characterize by melting point and spectroscopic methods.

Synthesis of 3-Nitrophenylacetic Acid

This procedure is based on the hydrolysis of 3-nitrophenylacetonitrile.[2]

Materials:

-

3-nitrophenylacetonitrile

-

Concentrated hydrochloric acid or sulfuric acid

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Place 3-nitrophenylacetonitrile in a round-bottom flask.

-

Add an excess of concentrated hydrochloric acid or a mixture of sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the crude 3-nitrophenylacetic acid by vacuum filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water) to yield the purified acid.

-

Dry the product and determine the yield and purity.

Synthesis of 4-Nitrophenylacetic Acid

This protocol details the hydrolysis of 4-nitrobenzyl cyanide as described in Organic Syntheses.[3]

Materials:

-

4-nitrobenzyl cyanide (100 g, 0.62 mole)

-

Concentrated sulfuric acid (sp. gr. 1.84, 300 cc, 5.4 moles)

-

Water (280 cc)

-

1-L round-bottom flask

-

Reflux condenser

-

Asbestos board

-

Large beaker

-

Buchner funnel and filter paper

Procedure:

-

Place 100 g of 4-nitrobenzyl cyanide in the 1-L round-bottom flask.

-

Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water. Pour two-thirds of this solution onto the 4-nitrobenzyl cyanide and shake well to moisten the solid.

-

Wash down any solid adhering to the flask walls with the remaining acid solution.

-

Attach a reflux condenser and place the flask over a hole in a large asbestos board on a tripod.

-

Heat the mixture until it boils and continue boiling for fifteen minutes.

-

Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below.

-

Filter the precipitate and wash it several times with ice water.

-

Dissolve the precipitate in 1600 cc of boiling water.

-

Filter the hot solution rapidly. Any solid that separates on the filter should be redissolved in a minimum amount of boiling water and filtered into the main solution.

-

Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will separate as long, pale yellow needles.

-

Collect the crystals by filtration, dry, and weigh. The expected yield is 103–106 g (92–95%).[3]

Photolysis of a Caged Compound in a Cellular Context

This generalized protocol outlines the key steps for a single-cell uncaging experiment, for instance, the photorelease of GABA to study its effect on a neuron.

Materials:

-

Cultured neurons or brain slice preparation

-

Caged GABA (e.g., a nitrophenylacetyl derivative)

-

Extracellular recording solution

-

Patch-clamp setup

-

Microscope equipped with a UV light source (e.g., a laser or a flash lamp) and appropriate optics

-

Data acquisition system

Procedure:

-

Preparation: Prepare the neuronal culture or brain slice and place it on the microscope stage. Perfuse with extracellular solution.

-

Loading: Bath-apply the caged GABA to the preparation at a concentration that is biologically inactive before photolysis. Allow time for equilibration.

-

Targeting: Using the microscope, identify and target a single cell or a specific subcellular region (e.g., a dendrite).

-

Photolysis: Deliver a brief pulse of UV light to the targeted area. The wavelength, duration, and intensity of the light pulse should be optimized to achieve the desired concentration of uncaged GABA.[15]

-

Recording: Simultaneously record the physiological response of the cell using the patch-clamp technique. For GABA, this would typically be an inhibitory postsynaptic current (IPSC) or a change in membrane potential.

-

Data Analysis: Analyze the recorded data to characterize the kinetics, amplitude, and spatial extent of the response to the photoreleased GABA.

-

Controls: Perform control experiments, such as delivering the light pulse in the absence of the caged compound, to ensure that the observed effects are due to the uncaged GABA and not to any photochemical artifacts.[15]

Applications in Research

The unique properties of nitrophenylacetic acids have led to their application in diverse areas of scientific research.

Organic Synthesis

Nitrophenylacetic acids are valuable precursors in organic synthesis. The nitro group can be reduced to an amine, which can then be used to construct a wide variety of nitrogen-containing heterocycles.[8] For example, 2-nitrophenylacetic acid is a precursor to quindoline, derivatives of which have been investigated as enzyme inhibitors and anticancer agents.[8] It is also used in the total synthesis of natural products like (–)-phaitanthrin D.[8]

Photolabile Protecting Groups ("Caged" Compounds)

The most prominent application of nitrophenylacetic acids in modern biological research is their use as photolabile protecting groups. The o-nitrobenzyl group, in particular, can be attached to a biologically active molecule, rendering it inert. Upon irradiation with UV light, the protecting group is cleaved, releasing the active molecule with high spatiotemporal control.[16]

This "caging" technology has been instrumental in neuroscience for studying the dynamics of synaptic transmission and signal transduction. Neurotransmitters like glutamate and GABA, second messengers such as Ca²⁺, and other signaling molecules can be "caged" and released at specific locations and times to probe their function in neural circuits.[17]

Visualizing Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a nitrophenylacetic acid isomer.

Caption: General workflow for the synthesis and purification of a nitrophenylacetic acid.

GABAergic Synaptic Transmission and Uncaging

The diagram below depicts a GABAergic synapse and illustrates how caged GABA can be used to mimic synaptic transmission.

Caption: GABAergic synapse with experimental uncaging of GABA.

Experimental Workflow for a Single-Cell Uncaging Experiment

This diagram outlines the sequence of steps in a typical single-cell uncaging experiment.

Caption: Workflow for a single-cell uncaging experiment.

Conclusion

From their origins as curiosities of early organic synthesis to their current status as sophisticated tools for dissecting complex biological systems, nitrophenylacetic acids have demonstrated remarkable versatility. Their journey underscores the synergistic relationship between synthetic chemistry and biological inquiry. As synthetic methodologies become more refined and our understanding of biological processes deepens, it is certain that nitrophenylacetic acids and their derivatives will continue to be instrumental in pushing the boundaries of scientific discovery. The data, protocols, and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and expand upon the rich scientific history and future potential of these remarkable compounds.

References

- 1. purechemistry.org [purechemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 5. 4-Nitrophenylacetic Acid | 104-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 10. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. US5446186A - Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium - Google Patents [patents.google.com]

- 14. Kolbe Electrolysis [organic-chemistry.org]

- 15. Laser Photolysis of Caged Calcium (NP-EGTA) › Rapp OptoElectronic [rapp-opto.com]

- 16. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 17. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

The Biological Significance of the 2-Nitro Substitution on Phenylacetic Acid: A Technical Guide

Executive Summary: Phenylacetic acid (PAA) is a naturally occurring auxin and antimicrobial compound found across the plant kingdom. The synthetic addition of a nitro group at the ortho (2-position) of the phenyl ring, creating 2-nitrophenylacetic acid (2-NPAA), dramatically alters its physicochemical properties and biological activities. This transformation converts a mild phytohormone into a versatile chemical tool with applications in drug development, agrochemistry, and organic synthesis. The electron-withdrawing nature of the 2-nitro group enhances the molecule's reactivity, enabling its use as a precursor for complex bioactive heterocycles and as a unique covalent enzyme inhibitor. This guide provides an in-depth analysis of the biological significance conferred by this substitution, complete with quantitative data, experimental protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Physicochemical Impact of the 2-Nitro Substitution

The introduction of a nitro group (-NO₂) at the 2-position of the phenyl ring imposes significant electronic and steric changes on the parent phenylacetic acid molecule. The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. This enhanced reactivity is fundamental to many of its applications in both biological and synthetic contexts.[1][2]

| Property | Phenylacetic Acid (PAA) | 2-Nitrophenylacetic Acid (2-NPAA) | Significance of 2-Nitro Group |

| Molecular Formula | C₈H₈O₂ | C₈H₇NO₄ | Addition of nitro group |

| Molecular Weight | 136.15 g/mol | 181.15 g/mol [3] | Increased mass |

| Melting Point | 76-78 °C | 137-140 °C[3] | Alters crystal lattice and intermolecular forces |

| Appearance | White solid | Yellow to Pale Brown Crystalline Powder[4] | Introduces chromophore |

| Acidity (pKa) | 4.31 | Lower than PAA (exact value varies) | Electron-withdrawing effect increases acidity |

Altered Biological Functions and Applications

The 2-nitro substitution shifts the molecule's primary role from a natural signaling molecule to a tool for synthetic chemistry and a xenobiotic with distinct biological effects.

2-NPAA is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its functional groups can be strategically manipulated to build complex molecular architectures.

-

Precursor for Heterocycles: The nitro and carboxylic acid groups of 2-NPAA are precursors for various heterocycles. Complete reduction of the nitro group yields an aniline, which can cyclize to form a lactam.[4][5] Partial reduction can form hydroxamic acids. These structures are scaffolds for molecules with potential as enzyme inhibitors and anticancer agents.[4]

-

Removable Protecting Group: The (2-nitrophenyl)acetyl group can be used as a selectively removable protecting group for primary alcohols during multi-step synthesis.[4] It is stable under various conditions and can be cleanly removed using mild reagents like zinc and ammonium chloride, ensuring compatibility with other protecting groups.[4]

References

- 1. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-硝基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Theoretical Exploration of the Conformational Landscape of 2-Amino-2-(2-nitrophenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of non-proteinogenic amino acids are of paramount importance in the rational design of peptidomimetics and novel therapeutic agents. This guide provides a comprehensive theoretical framework for the conformational analysis of 2-Amino-2-(2-nitrophenyl)acetic acid, an α,α-disubstituted amino acid with significant potential for inducing specific secondary structures in peptides. Due to the steric hindrance imposed by the ortho-nitrophenyl group, this amino acid is expected to exhibit a highly constrained conformational landscape. This document outlines a detailed computational methodology for exploring this landscape, presents illustrative data in a structured format, and visualizes key theoretical workflows and molecular interactions. The insights derived from such theoretical studies are crucial for predicting the structural impact of incorporating this amino acid into peptide scaffolds and for guiding the development of new drug candidates.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. α,α-Disubstituted amino acids, in particular, are known to impose significant conformational constraints on the peptide backbone, thereby favoring the formation of stable secondary structures such as β-turns and helices. 2-Amino-2-(2-nitrophenyl)acetic acid presents a unique case due to the presence of a bulky and electron-withdrawing nitrophenyl group at the α-carbon. The ortho-position of the nitro group is anticipated to play a crucial role in dictating the molecule's preferred conformation through steric hindrance and potential intramolecular interactions.

A thorough understanding of the conformational landscape of this amino acid is a prerequisite for its effective utilization in drug design. Theoretical and computational studies provide a powerful avenue for elucidating the low-energy conformations and the energetic barriers between them, offering insights that can be challenging to obtain experimentally. This guide details a robust computational protocol for the conformational analysis of 2-Amino-2-(2-nitrophenyl)acetic acid, providing a roadmap for researchers in the field.

Theoretical Background and Conformational Degrees of Freedom

The conformation of 2-Amino-2-(2-nitrophenyl)acetic acid can be described by a set of key dihedral angles. The primary degrees of freedom are:

-

Backbone Dihedral Angles (φ and ψ): In a peptide context, these angles define the geometry of the polypeptide chain. For a free amino acid, analogous rotations around the N-Cα and Cα-C' bonds are still critical in determining the overall shape.

-

Side-Chain Dihedral Angles (χ): These angles describe the orientation of the 2-nitrophenyl group relative to the amino acid backbone. The key dihedral angle, χ1, is defined by the N-Cα-Cβ-Cγ torsion, where Cβ and Cγ are atoms within the phenyl ring.

The presence of two substituents on the α-carbon significantly restricts the accessible (φ, ψ) conformational space compared to natural amino acids. Furthermore, the bulky ortho-nitrophenyl group is expected to create a high rotational barrier around the Cα-Cβ bond, limiting the number of stable χ1 rotamers.

The electron-withdrawing nature of the nitro group can also influence the electronic distribution within the phenyl ring and may affect potential non-covalent interactions.

Detailed Computational and Experimental Protocols

A comprehensive theoretical study of the conformational landscape of 2-Amino-2-(2-nitrophenyl)acetic acid would typically involve the following steps:

Computational Conformational Search

A systematic or stochastic search of the potential energy surface is necessary to identify all low-energy conformers.

Protocol:

-

Initial Structure Generation: The initial 3D structure of 2-Amino-2-(2-nitrophenyl)acetic acid is built using molecular modeling software.

-

Dihedral Angle Scanning: A systematic grid scan is performed by rotating the key dihedral angles (e.g., the Cα-C(phenyl) bond) in discrete steps (e.g., 15-30 degrees).

-

Initial Geometry Optimization: Each generated structure is subjected to an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., PM7).

-

Clustering and Selection: The resulting optimized structures are clustered based on their geometry and energy to identify unique conformers for higher-level calculations.

Quantum Mechanical Geometry Optimization and Energy Calculation

The unique conformers identified in the initial search are then subjected to high-level quantum mechanical calculations to obtain accurate geometries and relative energies.

Protocol:

-

Density Functional Theory (DFT) Optimization: The geometry of each conformer is optimized using Density Functional Theory (DFT). A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[1]

-

Solvent Modeling: To simulate a more realistic environment, a continuum solvent model, such as the Polarizable Continuum Model (PCM), can be employed to account for the effects of a solvent like water or dimethyl sulfoxide.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical yet plausible data that could be obtained from a theoretical study as outlined above.

Table 1: Key Dihedral Angles (in degrees) of Low-Energy Conformers of 2-Amino-2-(2-nitrophenyl)acetic acid in the Gas Phase

| Conformer | χ1 (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| A | 65.2 | 0.00 |

| B | -70.5 | 1.25 |

| C | 175.8 | 3.50 |

Table 2: Calculated Thermodynamic Properties of the Most Stable Conformer (A) in Different Environments

| Property | Gas Phase | Water (PCM) |

| Absolute Energy (Hartree) | -798.12345 | -798.13456 |

| Zero-Point Energy (kcal/mol) | 105.7 | 106.1 |

| Gibbs Free Energy (Hartree) | -798.00123 | -798.01234 |

| Dipole Moment (Debye) | 5.8 | 7.2 |

Mandatory Visualizations

Workflow for Theoretical Conformational Analysis

Caption: A typical workflow for the theoretical conformational analysis of a small molecule.

Potential Intramolecular Interactions

Caption: Plausible intramolecular hydrogen bonds that may stabilize certain conformers.

Conclusion

The theoretical study of the conformation of 2-Amino-2-(2-nitrophenyl)acetic acid is essential for harnessing its full potential in peptide and medicinal chemistry. The computational protocols outlined in this guide provide a robust framework for elucidating its conformational preferences. The steric bulk of the ortho-nitrophenyl group is expected to lead to a limited number of stable conformers, making this amino acid an attractive building block for the design of conformationally well-defined peptides. The illustrative data and visualizations presented herein serve as a template for the analysis and reporting of such theoretical investigations. Future work could involve the study of di- and tripeptides containing this amino acid to understand how its intrinsic conformational preferences translate to larger systems.

References

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of 2-Amino-2-(2-nitrophenyl)acetic Acid Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the diverse research applications of 2-Amino-2-(2-nitrophenyl)acetic acid and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functionalities of these compounds, with a particular focus on their revolutionary role as photocleavable protecting groups, commonly known as "caged compounds."

Core Concepts: The Power of Photocleavage

Derivatives of 2-Amino-2-(2-nitrophenyl)acetic acid are cornerstone tools in chemical biology and pharmacology, primarily due to the 2-nitrobenzyl moiety, which can be cleaved with high efficiency by near-UV light. This process, known as photolysis or uncaging, allows for the precise spatiotemporal release of bioactive molecules. The fundamental principle lies in the light-induced intramolecular rearrangement of the 2-nitrobenzyl group, leading to the release of the "caged" molecule and a biologically inert nitroso-byproduct. This unparalleled control over the activation of signaling molecules has opened new frontiers in the study of dynamic cellular processes.

Figure 1: The fundamental principle of photocleavage ("uncaging") of a 2-nitrobenzyl derivative.

Key Research Applications

The versatility of 2-Amino-2-(2-nitrophenyl)acetic acid derivatives extends across several key research domains:

-

Neuroscience: The ability to release neurotransmitters like glutamate and GABA with pinpoint accuracy has revolutionized the study of synaptic transmission, receptor mapping, and neuronal circuitry.

-

Cell Biology: Researchers utilize caged second messengers (e.g., Ca²⁺, IP₃), lipids, and peptides to dissect complex signaling pathways, such as G-protein coupled receptor (GPCR) and Rho GTPase signaling, with unprecedented temporal and spatial resolution.

-

Drug Discovery and Development: These compounds serve as crucial intermediates in the synthesis of novel therapeutics, including anti-inflammatory, analgesic, and antiprotozoal agents.

-

Organic Synthesis: The 2-nitrophenylacetic acid backbone is a valuable precursor for the synthesis of a wide range of bioactive heterocyclic compounds.

Quantitative Data for Research Applications

The efficiency of photolysis and the biological activity of these derivatives are critical parameters for experimental design. The following tables summarize key quantitative data from the literature.

Table 1: Photochemical Properties of Selected 2-Nitrobenzyl Derivatives

| Caged Compound/Derivative | Wavelength (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |

| 1-(2-Nitrophenyl)ethyl phosphate esters | Not Specified | 0.49 - 0.63 | Not Specified | [1] |

| 4,5-Dimethoxy-2-nitrobenzyl (NV) caged compounds | 350 - 420 | Varies with leaving group | Various | |

| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not Specified | |

| General o-Nitrobenzyl derivatives | ~340 - 365 | 0.1 - 1% | Various | [2] |

| CDNI-caged glutamate | Not Specified | ≥ 0.5 | Not Specified | [3][4] |

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are for illustrative purposes.

Table 2: Biological Activity of 2-Amino-2-(2-nitrophenyl)acetic Acid Derivatives

| Derivative | Target | Activity | IC₅₀ (µM) | Reference(s) |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide | Giardia intestinalis | Antiprotozoal | 3.95 | [5] |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-nitrophenyl)acetamide | Trichomonas vaginalis | Antiprotozoal | Lower than benznidazole | [5] |

| Various Amino Acid Derivatives | Pancreatic α-amylase | Enzyme Inhibition | 162 - 519 | [6] |

| Various Amino Acid Derivatives | α-glucosidase | Enzyme Inhibition | 51 - 353 | [6] |

Experimental Protocols

Improved Synthesis of CDNI-Caged Glutamate

This 4-step synthesis provides a higher overall yield compared to previous methods.[3][4][7]

Step 1: Synthesis of Intermediate 6

-

Detailed steps for the initial stages of the synthesis are outlined in the cited literature.

Step 2: EDC Coupling

-

Perform an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction with commercially available protected glutamate to yield the pre-nitration protected intermediate.

-

Yield: 87%

Step 3: Deprotection and Nitration

-

Carry out deprotection and nitration in trifluoroacetic acid (TFA).

-

Add nitronium tetrafluoroborate.

Step 4: Purification

-

Purify the final product, 4-carboxymethoxy-5,7-dinitroindolinyl glutamate (CDNI-Glu), by HPLC.

-

Combined Yield (Steps 3 & 4): 27%

-

Overall Yield: 20%

Figure 2: Workflow for the improved synthesis of CDNI-caged glutamate.

General Protocol for Photolysis of a Caged Neurotransmitter in Brain Slices

This protocol outlines the general steps for uncaging a neurotransmitter like glutamate to study synaptic responses.[2][8][9][10]

-

Preparation: Prepare acute brain slices and place them in a recording chamber on a microscope stage.

-

Caged Compound Application: Bath-apply the caged neurotransmitter (e.g., MNI-glutamate) to the brain slice.

-

Cell Identification: Identify and patch-clamp a target neuron for electrophysiological recording.

-

Light Source: Use a UV light source (e.g., a laser or a xenon arc lamp) coupled to the microscope.

-

Photolysis: Deliver a brief pulse of UV light to a specific region of interest (e.g., a dendritic spine) to uncage the neurotransmitter.

-

Data Acquisition: Record the postsynaptic currents or potentials evoked by the released neurotransmitter.

-

Analysis: Analyze the recorded electrophysiological data to characterize the synaptic response.

Application in Signaling Pathway Elucidation: The Glutamatergic Synapse

Caged glutamate is a powerful tool for dissecting the intricacies of the glutamatergic signaling pathway. By precisely controlling the release of glutamate, researchers can activate specific glutamate receptors and trace the downstream signaling cascades.

Upon release, glutamate binds to both ionotropic (iGluRs) and metabotropic (mGluRs) receptors on the postsynaptic membrane.[11][12][13] Activation of mGluRs, which are G-protein coupled receptors, initiates a signaling cascade involving the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a variety of downstream cellular responses, including changes in gene expression and synaptic plasticity.

Figure 3: Glutamatergic signaling pathway initiated by the photolytic release of caged glutamate.

Conclusion

2-Amino-2-(2-nitrophenyl)acetic acid and its derivatives represent a powerful and versatile class of chemical tools. Their application as photocleavable protecting groups has fundamentally changed how researchers investigate dynamic biological processes. The ability to initiate biochemical reactions with the flick of a light switch provides an unparalleled level of control, enabling the dissection of complex signaling networks in real-time and with subcellular precision. As synthetic methodologies improve and new derivatives with enhanced photochemical properties are developed, the research applications of these compounds will undoubtedly continue to expand, shedding further light on the intricate workings of the cell.

References

- 1. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. ijbs.com [ijbs.com]

CAS number and chemical identifiers for 2-Amino-2-(2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, available data, and general synthetic considerations for 2-Amino-2-(2-nitrophenyl)acetic acid. This compound is a notable intermediate in various synthetic applications, particularly in the development of novel therapeutics.

Core Chemical Identifiers

Precise identification of chemical compounds is critical in research and development. While the free amino acid form of 2-Amino-2-(2-nitrophenyl)acetic acid is the primary subject, it is crucial to note that the most readily available and documented form of this compound is its hydrochloride salt. The majority of commercial and experimental data pertains to this salt.

A definitive, separate CAS number for the free amino acid of 2-Amino-2-(2-nitrophenyl)acetic acid is not readily found in major chemical databases. The predominant identifier available is for its hydrochloride salt.

Table 1: Chemical Identifiers for 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

| Identifier | Value |

| CAS Number | 50357-25-0[1] |

| Molecular Formula | C₈H₈N₂O₄·HCl[1] |

| Molecular Weight | 232.66 g/mol [1] |

| PubChem ID | 53408527[1] |

| MDL Number | MFCD11506322[1] |

Physicochemical Properties and Specifications

The following table summarizes the available quantitative data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.

Table 2: Quantitative Data for 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

| Property | Value |

| Purity | ≥ 95% (NMR)[1] |

| Appearance | White solid[1] |

| Storage Conditions | Store at 0-8°C[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid are not extensively published. However, a representative synthesis for a structurally similar compound, 2-amino-2-(3-nitrophenyl)acetic acid, can provide valuable insight into a potential synthetic route. This procedure involves the nitration of a phenylglycine precursor.

Representative Synthesis of a Nitro-Substituted Phenylglycine Derivative

Objective: To synthesize 2-amino-2-(3-nitrophenyl)acetic acid via nitration of 2-amino-2-phenylacetic acid.

Materials:

-

2-amino-2-phenylacetic acid (5 g, 33 mmol)

-

Concentrated sulfuric acid (98% w/w, 5 mL)

-

Fuming nitric acid (90% w/w, 5 mL)

-

Cold water (60 mL)

-

10 M Ammonia solution

Procedure:

-

The 2-amino-2-phenylacetic acid is cooled to 0°C.

-

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled.

-

The 2-amino-2-phenylacetic acid is slowly added to the acid mixture while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 1 hour, followed by stirring at room temperature for 30 minutes.

-

The reaction is then quenched by hydrolysis with cold water.

-

The pH of the resulting solution is neutralized by the dropwise addition of 10 M ammonia.

-

The mixture is stirred at 4°C for 10 hours to facilitate precipitation.

-

The product, 2-amino-2-(3-nitrophenyl)acetic acid, is isolated by filtration.

-

The solid product is washed with cold water to yield a yellow powder.

Expected Yield: 64%

Synthetic and Purification Workflow

The general workflow for the synthesis and purification of a substituted amino acid, such as 2-Amino-2-(2-nitrophenyl)acetic acid, typically involves a series of sequential steps to ensure the desired product is obtained with high purity. The following diagram illustrates a logical relationship for such a process.

Caption: A generalized workflow for the synthesis and purification of substituted amino acids.

Biological Context and Potential Applications

Nitro-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The nitro group can act as a pharmacophore, and its presence can influence the electronic and polarity properties of a molecule, potentially enhancing its interaction with biological targets.

Derivatives of 2-nitrophenylacetic acid have been utilized in the total synthesis of complex, biologically active molecules. For instance, it is a precursor in the synthesis of (−)-phaitanthrin D, a compound isolated from the Phaius mishmensis orchid. The synthetic strategy often involves the reduction of the nitro group to an amine, which can then participate in further reactions to form heterocyclic structures.

The broader class of nitro compounds has been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: Nitro compounds can be reduced within microbial cells to produce toxic intermediates that can damage DNA and lead to cell death.

-

Vasodilators: Some nitro compounds can act as nitric oxide (·NO) donors, leading to vasodilation.

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. It is also employed in biochemical research to investigate enzyme activity and protein interactions.

References